molecular formula C26H35N3O4Si B1397131 tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate CAS No. 1033608-31-9

tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate

Cat. No. B1397131
M. Wt: 481.7 g/mol
InChI Key: UFRJXAASIIJVBI-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Synthesis of Novel Organic Compounds

    • Field: Organic Chemistry
    • Application: Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Synthesis of Biologically Active Natural Products

    • Field: Medicinal Chemistry
    • Application: tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized as a potential precursor to biologically active natural products like Indiacen A .
    • Method: The compound was synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .
    • Results: The title compound was synthesized with good yield and selectivity .
  • Synthesis of N-Boc-protected anilines

    • Field: Organic Chemistry
    • Application: tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The synthesis resulted in N-Boc-protected anilines .
  • Synthesis of Tetrasubstituted Pyrroles

    • Field: Organic Chemistry
    • Application: tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The synthesis resulted in tetrasubstituted pyrroles .
  • Synthesis of N-Boc-protected anilines

    • Field: Organic Chemistry
    • Application: tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The synthesis resulted in N-Boc-protected anilines .
  • Synthesis of Tetrasubstituted Pyrroles

    • Field: Organic Chemistry
    • Application: tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The synthesis resulted in tetrasubstituted pyrroles .

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions about this compound or about organic chemistry in general, feel free to ask!


properties

IUPAC Name

tert-butyl N-[2'-oxo-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4Si/c1-25(2,3)33-24(31)28-20-10-9-18-15-26(16-19(18)14-20)21-8-7-11-27-22(21)29(23(26)30)17-32-12-13-34(4,5)6/h7-11,14H,12-13,15-17H2,1-6H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJXAASIIJVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC3(C2)C4=C(N=CC=C4)N(C3=O)COCC[Si](C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729386
Record name tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate

CAS RN

1033608-31-9
Record name tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate

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